Pm_mastoparan PMM
CAS No.:
Cat. No.: VC3668446
Molecular Formula:
Molecular Weight:
* For research use only. Not for human or veterinary use.
Specification
Introduction
Structural Characteristics of Pm_mastoparan PMM
Secondary Structure Features
Like other mastoparan peptides, PMM likely adopts an α-helical conformation when interacting with cellular membranes. This structural feature is crucial for its biological activity, as the α-helical arrangement creates an amphipathic structure with hydrophobic residues clustered on one side and hydrophilic/charged residues on the opposite face of the helix . This amphipathicity allows the peptide to interact with and potentially disrupt biological membranes, contributing to its antimicrobial and other biological activities.
Post-Translational Modifications
Most natural mastoparans, including PMM, feature an amidated C-terminus, which increases their stability and enhances their biological activity . This post-translational modification occurs via enzymatic actions of peptidylglycine α-hydroxylating monooxygenase and peptidyl-α-hydroxyglycine α-amidating lyase .
Biological Activities of Pm_mastoparan PMM
Antimicrobial Properties
PMM exhibits significant antimicrobial activity, particularly against Gram-negative bacteria. Studies have demonstrated that PMM is approximately 3.5 times more active against Escherichia coli compared to some other mastoparan peptides, indicating a preferential activity against Gram-negative bacteria . This selective antimicrobial profile distinguishes PMM from other mastoparans such as PDD-A, which shows similar activity against both Gram-positive and Gram-negative bacteria .
Hemolytic Activity
One of the most clinically relevant properties of PMM is its remarkably low hemolytic activity. Studies have shown that PMM exhibits no significant hemolytic effects at concentrations up to 80 μM, with 50% hemolysis occurring only at concentrations of 80 μM or higher . This property is particularly valuable from a therapeutic perspective, as hemolytic activity is often a limiting factor in the clinical application of antimicrobial peptides .
Mast Cell Degranulation
Despite its low hemolytic activity, PMM demonstrates potent mast cell degranulation activity with an EC50 ranging from 15 to 26 μM . This activity is a common feature among mastoparan peptides and involves the stimulation of histamine release from mast cells, which can contribute to local inflammatory responses .
Comparative Analysis with Other Mastoparan Peptides
Structural Comparisons
PMM's 17-amino acid length places it in a minority group among mastoparans, as most have 14 residues. Other extended mastoparans include dominulin-A, dominulin-B, and mastoparan-V1 and V2 (15 residues) . This extended length may contribute to its unique activity profile compared to shorter mastoparans.
Activity Profile Comparison
When compared to other well-studied mastoparans, PMM shows distinctive biological properties. For instance, while mastoparan-L exhibits moderate antibacterial activity but high hemolytic toxicity, PMM demonstrates selective activity against Gram-negative bacteria with minimal hemolytic effects . Similarly, other mastoparans like PDD-A, PDD-B, and MP from Mischocyttarus phthisicus show varying degrees of selectivity between Gram-positive and Gram-negative bacteria, with PMM being particularly effective against E. coli .
Factors Influencing Biological Activity
Role of Hydrophobicity
Recent research on mastoparan family peptides has revealed that hydrophobicity, rather than net charge or amphiphilicity, plays a critical role in determining their hemolytic activity . Since PMM exhibits low hemolytic activity, it likely possesses an optimal balance of hydrophobicity that allows it to interact with bacterial membranes while minimizing disruption of mammalian erythrocyte membranes.
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